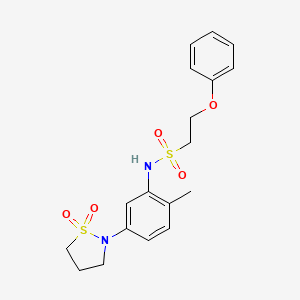

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyethanesulfonamide

Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyethanesulfonamide is a sulfonamide derivative characterized by a sulfonamide (-SO₂NH₂) group linked to a substituted phenyl ring. The phenyl ring is modified with a 1,1-dioxidoisothiazolidinyl moiety at the 5-position and a methyl group at the 2-position. Additionally, a phenoxyethyl chain extends from the sulfonamide group.

The compound’s isothiazolidin-dioxide ring introduces enhanced polarity and hydrogen-bonding capacity, which may influence solubility and target binding. The phenoxyethyl group likely contributes to lipophilicity, impacting membrane permeability and pharmacokinetics.

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-phenoxyethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c1-15-8-9-16(20-10-5-12-27(20,23)24)14-18(15)19-26(21,22)13-11-25-17-6-3-2-4-7-17/h2-4,6-9,14,19H,5,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEALXHOZIYYLOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyethanesulfonamide typically involves multiple steps. The synthetic route often starts with the preparation of the isothiazolidine ring, followed by the introduction of the phenyl and sulfonamide groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The phenyl and sulfonamide groups can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyethanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug candidate for treating certain diseases.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Feasibility : The target compound’s synthesis likely involves sulfonylation of a pre-functionalized phenyl ring, analogous to methods for N-(5-chloro-2-methoxyphenyl)benzenesulfonamide . However, introducing the isothiazolidin-dioxide ring may require specialized oxidation steps.

- Biological Screening: While sulfonamides are well-studied, the unique combination of isothiazolidin-dioxide and phenoxyethyl groups in the target compound warrants evaluation against bacterial enzymes (e.g., carbonic anhydrase) and inflammatory targets (e.g., COX-2).

- Toxicity: The oxadiazole derivatives highlight the importance of substituent selection in minimizing toxicity. The target compound’s methyl and phenoxy groups may reduce reactive metabolite formation compared to halogenated analogs.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyethanesulfonamide is a compound of interest due to its unique structural features and potential biological activities. Despite its intriguing composition, the available literature on its specific biological activity is limited. This article synthesizes the existing knowledge regarding this compound, focusing on its biological activity, potential mechanisms of action, and related compounds.

Compound Overview

- Chemical Structure : The compound contains a dioxidoisothiazolidine moiety, a 2-methylphenyl group, and a phenoxyethanesulfonamide structure.

- Molecular Formula : C18H21N3O3S

- Molecular Weight : 385.5 g/mol

Currently, there is no detailed scientific research available that elucidates the specific mechanisms of action for this compound. However, compounds with similar structures often interact with various biological targets such as proteins or receptors involved in cellular signaling pathways. Initial studies suggest that this compound may bind to certain proteins, affecting their function and influencing cellular processes.

Potential Applications

Although direct studies are scarce, potential applications based on structural similarities include:

- Anticancer Activity : Similar compounds have been noted for their ability to inhibit cancer cell proliferation by disrupting cell cycle regulation.

- Antimicrobial Properties : Compounds with sulfonamide groups are often investigated for their antibacterial effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the potential biological activities of this compound.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-(2-Aminoethyl)-2-naphthalen-1-ylacetamide | 73664-32-1 | Known for receptor interactions; potential anticancer properties. |

| N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine | Experimental | Exhibits unique pharmacological properties; potential antimicrobial effects. |

| N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide | 941932-55-4 | Similar isothiazolidine ring; potential cell cycle disruption. |

Case Studies and Research Findings

While specific case studies on this compound are lacking, research on related compounds provides valuable insights:

- Inhibition of c-Myc-Max Dimerization : Studies on small molecules that inhibit c-Myc-Max interactions demonstrate that targeting protein-protein interactions can effectively disrupt oncogenic pathways in cancer cells .

- Cell Cycle Regulation : Compounds targeting cyclin-dependent kinases (CDKs) have shown promise in regulating cell cycle progression and inducing apoptosis in cancer cells .

Q & A

Q. What are the key considerations in synthesizing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyethanesulfonamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the isothiazolidine-dioxide moiety, followed by coupling with substituted phenyl and phenoxyethanesulfonamide groups. Critical factors include:

- Reaction Conditions : Temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios to minimize side products.

- Purification : Column chromatography or recrystallization to isolate the target compound, with purity assessed via HPLC (>95% purity threshold) .

Example synthetic route:

Step 1: Synthesis of 1,1-dioxidoisothiazolidine → Step 2: Coupling with 2-methylphenylamine → Step 3: Sulfonylation with 2-phenoxyethanesulfonyl chloride.

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm connectivity of the isothiazolidine-dioxide, methylphenyl, and phenoxy groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H] = 423.12 g/mol).

- X-ray Crystallography : If crystalline, SHELX software can resolve bond lengths and angles (e.g., dioxidoisothiazolidine ring geometry) .

Q. What preliminary biological assays are recommended for this compound?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) or inflammatory targets (e.g., COX-2) using fluorescence polarization or colorimetric substrates.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer : Yield optimization strategies:

- Continuous Flow Reactors : Enhance reaction homogeneity and reduce side-product formation during sulfonylation .

- Catalytic Systems : Use Pd/Cu catalysts for coupling steps to improve regioselectivity.

- Solvent Optimization : Switch to DMSO for improved solubility of intermediates .

Example data table for solvent screening:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 65 | 92 |

| THF | 58 | 89 |

| DMSO | 78 | 95 |

Q. How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer : Cross-validation techniques:

Q. What is the hypothesized mechanism of action for its biological activity?

- Methodological Answer : Based on structural analogs:

- Kinase Inhibition : The sulfonamide group may chelate Mg in ATP-binding pockets (e.g., CDK2), while the phenoxy group enhances hydrophobic interactions.

- Molecular Docking : Use AutoDock Vina to simulate binding poses; validate with mutagenesis studies (e.g., K89A mutation in CDK2 reduces inhibition) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodological Answer : SAR workflow:

- Derivative Synthesis : Modify substituents (e.g., replace methyl with chloro on phenyl ring).

- QSAR Modeling : Use MolDescriptor (RDKit) to correlate logP, polar surface area, and IC.

- Bioassay Correlation : Plot substituent electronegativity vs. enzyme inhibition to identify pharmacophores .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.